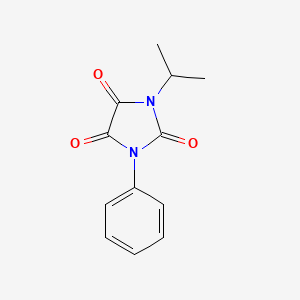
3-Isopropyl-1-phenyl-2,4,5-imidazolidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-1-phenyl-2,4,5-imidazolidinetrione is a heterocyclic compound with a unique structure that includes an imidazolidine ring substituted with an isopropyl group at the 3-position and a phenyl group at the 1-position. This compound is part of the imidazolidinetrione family, known for their diverse applications in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-phenyl-2,4,5-imidazolidinetrione typically involves the reaction of ureas or thioureas with oxalyl chloride in the presence of a base such as triethylamine. This reaction is carried out in a solvent like dichloromethane . The process involves the formation of an intermediate, which then cyclizes to form the imidazolidinetrione ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropyl-1-phenyl-2,4,5-imidazolidinetrione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazolidinetrione ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-1-phenyl-2,4,5-imidazolidinetrione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: It is used in the production of herbicides and other agrochemicals due to its herbicidal activity
Wirkmechanismus
The mechanism of action of 3-Isopropyl-1-phenyl-2,4,5-imidazolidinetrione involves its interaction with specific molecular targets, such as enzymes. It can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-2,4,5-imidazolidinetrione
- 1-Benzyl-3-(2-methylphenyl)-2,4,5-imidazolidinetrione
- 1-Butyl-3-methyl-2,4,5-imidazolidinetrione
Uniqueness
3-Isopropyl-1-phenyl-2,4,5-imidazolidinetrione is unique due to the presence of the isopropyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can enhance its effectiveness in specific applications .
Eigenschaften
CAS-Nummer |
100907-71-9 |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
1-phenyl-3-propan-2-ylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)13-10(15)11(16)14(12(13)17)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
RSEIWDRCEDSVQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)C(=O)N(C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)

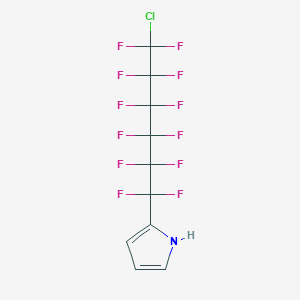
![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
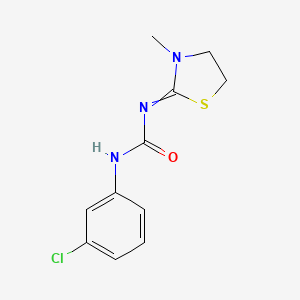

![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
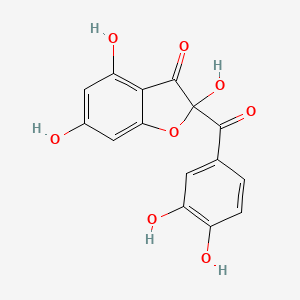
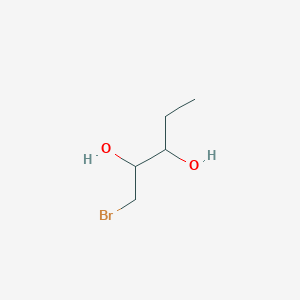

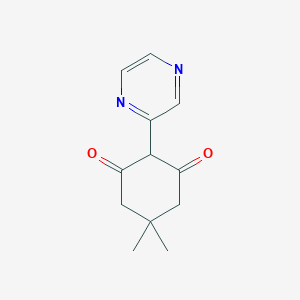
silane](/img/structure/B14328963.png)
![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
